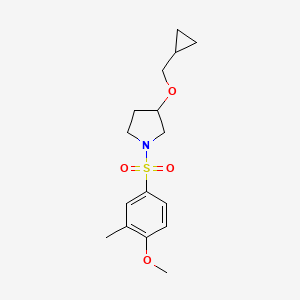
3-(Cyclopropylmethoxy)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Cyclopropylmethoxy)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine sulfonamide compounds. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been focusing on the synthesis of pyrrolidine derivatives, including compounds with sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, highlighting their importance in creating new chemical entities with potential biological activities (Markitanov et al., 2016).
Pharmaceutical Research
In the field of pharmaceutical sciences, novel phosphodiesterase 4 (PDE4) inhibitors have been designed for potential use in treating pulmonary diseases. The compound CHF6001 is a novel PDE4 inhibitor that has shown efficacy in animal models of asthma and chronic obstructive respiratory disease, highlighting the therapeutic potential of pyrrolidine derivatives in respiratory conditions (Villetti et al., 2015).
Material Science
In material science, pyrrolidine derivatives have been utilized in the synthesis of novel polymers. For example, fluorinated polyamides containing pyridine and sulfone moieties have been developed, demonstrating applications in creating materials with specific optical and physical properties (Liu et al., 2013).
Organic Chemistry
The versatility of pyrrolidine derivatives extends to organic chemistry, where they serve as intermediates in the synthesis of bioactive molecules. For instance, large-scale synthesis techniques have been developed for compounds like (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an important intermediate for various bioactive compounds (Kotian et al., 2005).
properties
IUPAC Name |
3-(cyclopropylmethoxy)-1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-9-15(5-6-16(12)20-2)22(18,19)17-8-7-14(10-17)21-11-13-3-4-13/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMHDAIZRNJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OCC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

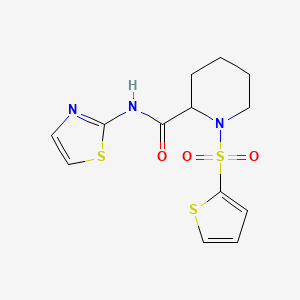
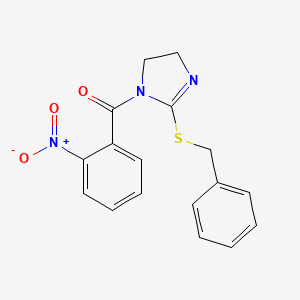
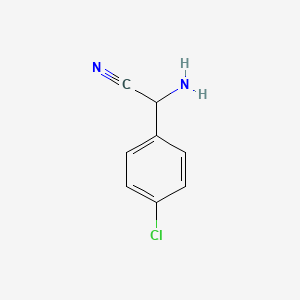
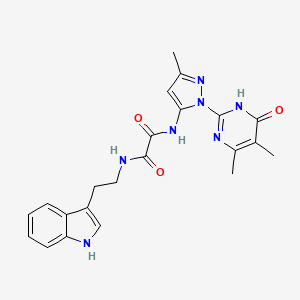
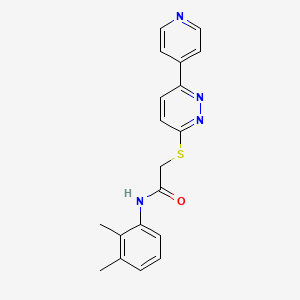
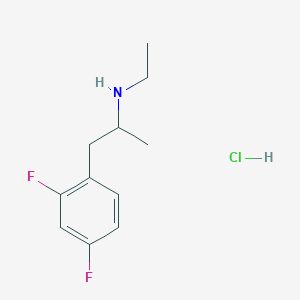
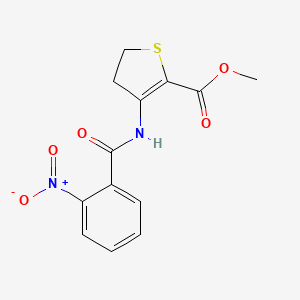
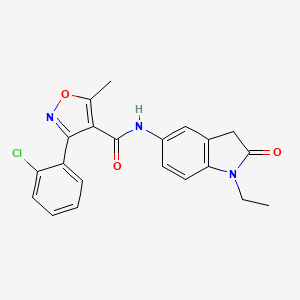

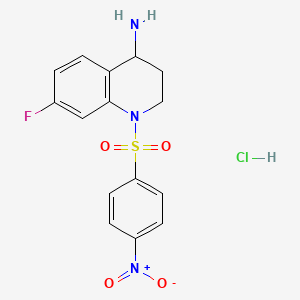
![N-(2-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690672.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2690673.png)
![Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2690675.png)
![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2690678.png)